molecular formula C19H16N2O4 B2705387 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide CAS No. 1351644-84-2

7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2705387
CAS No.: 1351644-84-2
M. Wt: 336.347
InChI Key: OXHLOPIEQARMJQ-UHFFFAOYSA-N
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Description

7-Methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide (CAS 1351644-84-2) is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology. It features a benzofuran core linked to a tetrahydroisoquinoline moiety via a carboxamide bridge, with a methoxy substituent at the 7-position of the benzofuran ring that enhances its electronic and steric properties . This well-defined heterocyclic framework acts as a versatile scaffold for the design of biologically active molecules and offers opportunities for further derivatization in drug discovery campaigns . This compound is primarily investigated for its potential to target enzyme inhibition or receptor modulation . Recent studies on related benzofuran-carboxamide and tetrahydroisoquinoline compounds highlight their relevance in targeting specific biological pathways, such as functioning as modulators for nicotinic acetylcholine receptors (nAChRs) . Such scaffolds are also explored for their anti-inflammatory properties and efficacy in preclinical models, including the downregulation of NF-κB and STAT3 signaling pathways, indicating potential applications in oncology and autoimmune disease research. With a molecular formula of C19H16N2O4 and a molecular weight of 336.34 g/mol , it is characterized by high purity and stability under standard conditions, ensuring reliable performance in research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-15-4-2-3-12-9-16(25-17(12)15)19(23)21-13-6-5-11-7-8-20-18(22)14(11)10-13/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHLOPIEQARMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide involves several steps. One common method includes the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with benzofuran-2-carboxylic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a series of 18 derivatives (1a–1r) synthesized in the referenced study, where the N-substituent on the benzofuran carboxamide was systematically varied. Below is a comparative analysis of key structural and functional features:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound ID N-Substituent Key Structural Features Reported Bioactivity (IC₅₀ or EC₅₀)
Target 1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl Fused bicyclic system with ketone moiety Neuroprotective (e.g., Aβ inhibition) and antioxidant (e.g., ROS scavenging)
1a Phenyl Simple aryl group, no fused rings Moderate antioxidant activity
1d 4-Nitrophenyl Electron-withdrawing nitro group Enhanced ROS scavenging
1g 4-Hydroxyphenyl Electron-donating hydroxyl group Improved solubility, moderate neuroprotection
1k 3,4-Dimethoxyphenyl Methoxy groups enhancing lipophilicity Mixed activity profile

Key Findings:

Structural Impact on Bioactivity: The tetrahydroisoquinolinone substituent in the target compound introduces a rigid, planar bicyclic structure, which likely enhances binding to biological targets (e.g., amyloid-beta aggregates or antioxidant enzymes) compared to simpler aryl groups (1a, 1g) . The ketone moiety in the tetrahydroisoquinoline ring may facilitate hydrogen bonding with target proteins, a feature absent in non-ketone analogues like 1k.

Antioxidant Efficacy :

  • Compounds with electron-withdrawing groups (e.g., 1d) showed stronger reactive oxygen species (ROS) scavenging, but the target compound balanced ROS inhibition with neuroprotective effects due to its hybrid structure .

Biological Activity

7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide is C19H16N2O4C_{19}H_{16}N_{2}O_{4} with a molecular weight of 336.3 g/mol. The compound features a complex structure that integrates a benzofuran moiety with a tetrahydroisoquinoline derivative, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₄
Molecular Weight336.3 g/mol
CAS Number1351644-84-2

Antioxidant and Neuroprotective Effects

Research indicates that compounds similar to 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide exhibit significant antioxidant properties. For instance, studies have shown that related benzofuran derivatives can protect neuronal cells from oxidative stress by scavenging reactive oxygen species (ROS) and reducing apoptosis in neuronal cell lines .

Inhibition of Enzymes Related to Neurodegenerative Diseases

The compound's structural features suggest potential inhibition of key enzymes involved in neurodegenerative diseases such as Alzheimer's. In particular, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Similar compounds have demonstrated IC50 values in the low micromolar range against AChE .

Case Study: AChE Inhibition

A study on structurally related compounds reported an AChE inhibition IC50 of 0.09 μM for one derivative . This suggests that modifications to the benzofuran or tetrahydroisoquinoline components could enhance inhibitory potency.

Anti-inflammatory Properties

Compounds containing the benzofuran moiety have been documented to exhibit anti-inflammatory effects. This activity is vital for mitigating neuroinflammation associated with various neurological disorders. The proposed mechanism involves the modulation of inflammatory cytokines and pathways .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide. The following table summarizes some key findings regarding its biological activity:

CompoundActivity TypeIC50 ValueReference
Benzofuran Derivative AAChE Inhibition0.09 μM
Benzofuran Derivative BROS ScavengingNot specified
Tetrahydroisoquinoline Derivative CAnti-inflammatoryNot specified

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